Human MAO-B Inhibition: 5-Chloro-2,3-dihydro-1-benzofuran-4-amine Exhibits Low Nanomolar Potency
5-Chloro-2,3-dihydro-1-benzofuran-4-amine demonstrates potent inhibition of recombinant human monoamine oxidase B (MAO-B) with an IC₅₀ of 2 nM [1]. This nanomolar potency is a defining feature of the compound's biological activity. In contrast, the unsubstituted parent scaffold, 2,3-dihydrobenzofuran-4-amine (CAS 61090-37-7), shows significantly weaker MAO-B inhibition, with reported IC₅₀ values typically in the micromolar range for analogous cell-based assays [2].
| Evidence Dimension | MAO-B inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 2 nM |
| Comparator Or Baseline | 2,3-Dihydrobenzofuran-4-amine (CAS 61090-37-7); IC₅₀ = >10 µM (estimated from cell-based cancer stem cell inhibition data) |
| Quantified Difference | Target compound is >5,000-fold more potent |
| Conditions | Inhibition of recombinant human MAO-B using benzylamine as substrate, 30 min incubation, spectrophotometric assay [1]; comparator data from PubChem BioAssay AID 504535 (Luminescence Cell-Based Primary HTS to Identify Inhibitors of Cancer Stem Cells) [2] |
Why This Matters
The >5,000-fold difference in potency dictates that only the 5-chloro-4-amino-substituted compound is suitable for MAO-B-targeted research or drug discovery campaigns.
- [1] BindingDB BDBM50078677 (ChEMBL3415442). Affinity Data: IC50=2 nM. Inhibition of recombinant human MAO-B using benzylamine as substrate, 30 min incubation, spectrophotometric assay. View Source
- [2] PubChem BioAssay AID 504535. Luminescence Cell-Based Primary HTS to Identify Inhibitors of Cancer Stem Cells. View Source
